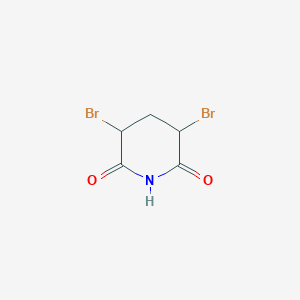

3,5-二溴吡啶-2,6-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

A paper titled “Simple and Efficient Synthesis of Piperidine-2,6-Diones” discusses the synthesis of piperidine-2,6-diones . The method involves using abundant acetates and acrylamides with potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes .Molecular Structure Analysis

The molecular structure of 3,5-Dibromopiperidine-2,6-dione consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and two carbonyl groups at the 2 and 6 positions. Additionally, there are two bromine atoms attached at the 3 and 5 positions.Chemical Reactions Analysis

A paper titled “Design, synthesis, and biological activity of novel pomalidomide linked with diphenylcarbamide derivatives” discusses the reactions involving piperidine-2,6-diones . The paper describes a series of novel substituted piperidine-2,6-dione derivatives and their use in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels .科学研究应用

有机合成应用

与3,5-二溴哌啶-2,6-二酮结构相似的3-亚烷基哌嗪-2,5-二酮被用作多用途有机底物。这些化合物由于其反应性,可作为通过各种加成反应合成天然产物、类似物和α-氨基酸或α-酮酸衍生物的前体。这种化学反应的灵活性突出了它们在合成复杂有机分子中的重要性 (Liebscher & Jin, 1999)。

药物化学与药物设计

在药物化学领域,已探索了氨基谷氨酰胺的类似物,例如那些包含哌啶-2,6-二酮结构的类似物,以选择性抑制芳香化酶。这种酶对于雌激素合成至关重要,使这些化合物成为雌激素依赖性疾病(如乳腺癌)的潜在治疗方法 (Foster 等,1985)。此外,已合成并评估了3,5-二芳基哌啶-2,6-二酮的衍生物的抗惊厥活性,展示了该化合物在开发新治疗剂中的作用 (Babu、Pitchumani 和 Ramesh,2012)。

高分子科学

在高分子科学中,与3,5-二溴哌啶-2,6-二酮相关的衍生物的有机催化开环聚合证明了它们作为单体在制造可生物降解聚合物方面的潜力。此类聚合物在医疗器械和环保材料中都有应用,这说明了该化合物除了简单的化学合成之外的多功能性 (Thillaye du Boullay 等,2010)。

作用机制

Target of Action

The primary target of 3,5-Dibromopiperidine-2,6-dione is the Widely Interspaced Zinc Finger Motifs (WIZ) protein . This protein plays a crucial role in the regulation of gene expression and is involved in various cellular processes.

Mode of Action

3,5-Dibromopiperidine-2,6-dione interacts with the WIZ protein, leading to a reduction in its expression levels . This interaction results in the induction of fetal hemoglobin (HbF) protein expression levels .

Biochemical Pathways

The action of 3,5-Dibromopiperidine-2,6-dione affects the globin synthesis pathway. By reducing the expression of the WIZ protein, it induces the expression of HbF, which is known to ameliorate symptoms in patients with sickle cell disease and β-thalassemia .

Result of Action

The molecular and cellular effects of 3,5-Dibromopiperidine-2,6-dione’s action include the reduction of WIZ protein expression levels and the induction of HbF protein expression levels . These changes are beneficial for the treatment of sickle cell disease and β-thalassemia .

属性

IUPAC Name |

3,5-dibromopiperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2NO2/c6-2-1-3(7)5(10)8-4(2)9/h2-3H,1H2,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPVAYDUBHTRPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC(=O)C1Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2714727.png)

![2-Phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone](/img/structure/B2714730.png)

![7-Amino-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol](/img/structure/B2714735.png)

![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2714736.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2714739.png)

![N-[(3,4-Dimethoxy-2-methylphenyl)methyl]prop-2-enamide](/img/structure/B2714740.png)

![2-chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyridine-3-sulfonamide](/img/structure/B2714745.png)

![N-(2,4-dimethoxyphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2714748.png)